4-[4-(2-Methylpropyl)benzoyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl]-piperidin-4-ylmethanone |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-13-3-5-14(6-4-13)16(18)15-7-9-17-10-8-15/h3-6,12,15,17H,7-11H2,1-2H3 |
InChI Key |
IIHGWCLNSSKUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C2CCNCC2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 4-[4-(2-Methylpropyl)benzoyl]piperidine by providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the benzoyl group, and the 2-methylpropyl (isobutyl) group. The protons on the piperidine ring would likely appear as complex multiplets due to spin-spin coupling. The aromatic protons of the benzoyl ring would typically resonate in the downfield region (δ 7.0-8.0 ppm). The protons of the isobutyl group would show characteristic signals, including a doublet for the two methyl groups and a multiplet for the methine proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. Key resonances would include the carbonyl carbon of the benzoyl group (typically in the range of δ 190-200 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine and isobutyl groups. The chemical shifts of the piperidine ring carbons can provide insights into its conformational preferences. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine CH (at C4) | Multiplet | ~45-50 |
| Piperidine CH₂ (at C2, C6) | Multiplet | ~40-45 |
| Piperidine CH₂ (at C3, C5) | Multiplet | ~25-30 |
| Benzoyl C=O | - | ~195-200 |
| Aromatic CH (ortho to C=O) | Doublet | ~128-132 |
| Aromatic CH (meta to C=O) | Doublet | ~128-132 |
| Aromatic C (ipso to C=O) | Singlet | ~135-140 |
| Aromatic C (para to C=O) | Singlet | ~150-155 |
| Isobutyl CH₂ | Doublet | ~45-50 |
| Isobutyl CH | Multiplet | ~30-35 |
| Isobutyl CH₃ | Doublet | ~20-25 |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C-C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). The N-H stretching vibration of the piperidine ring would be observed in the region of 3200-3500 cm⁻¹ if the nitrogen is not substituted. nist.govnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The carbonyl stretch would also be a prominent feature in the Raman spectrum. The aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the benzoyl moiety.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Ketone) | Stretching | 1650-1680 (Strong) | 1650-1680 (Strong) |
| Aromatic C-H | Stretching | 3000-3100 (Medium) | 3000-3100 (Strong) |
| Aliphatic C-H | Stretching | 2850-2960 (Strong) | 2850-2960 (Medium) |
| Aromatic C=C | Stretching | 1450-1600 (Medium-Weak) | 1450-1600 (Strong) |
| N-H (Piperidine) | Stretching | 3200-3500 (Medium, Broad) | Weak or absent |
| C-N (Piperidine) | Stretching | 1000-1250 (Medium) | Medium |
Mass Spectrometry for Structural Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. nih.gov For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group and within the piperidine ring. Common fragmentation pathways for piperidine derivatives involve the loss of side chains and the formation of stable iminium ions. scielo.br The fragmentation of the isobutyl group and the benzoyl moiety would also produce characteristic fragment ions.
X-ray Crystallography and Solid-State Structure Determination
While no specific crystal structure of this compound has been reported in the Cambridge Structural Database, the principles of X-ray crystallography allow for a hypothetical discussion of its solid-state structure based on related compounds. nih.govmdpi.com
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes van der Waals interactions and, if a suitable hydrogen bond donor is present (like an N-H group), hydrogen bonding. The bulky isobutyl and benzoyl groups would significantly influence the crystal packing, likely leading to a complex three-dimensional arrangement. Intermolecular interactions such as C-H···O and C-H···π interactions could also play a role in stabilizing the crystal lattice.
Computational Chemistry for Conformational Dynamics
Computational chemistry provides powerful tools to explore the dynamic nature of molecules like this compound. These methods allow for the investigation of molecular conformations, energy landscapes, and structural stability, offering insights that can be difficult to obtain through experimental means alone.
Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM) methods utilize classical physics to model the potential energy surface of a molecule. nih.gov An empirical energy function, or force field, calculates the energy of a given conformation based on bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov For this compound, MM could be used for an initial conformational search to identify low-energy structures.
Molecular Dynamics (MD) simulations extend MM by incorporating Newton's laws of motion, allowing the conformational landscape to be explored over time. nih.gov In a typical MD simulation of this compound, the molecule would be placed in a simulated solvent box (e.g., water) and the system's evolution would be tracked over nanoseconds or longer. researchgate.net This simulation would provide a detailed trajectory of atomic positions, revealing key dynamic behaviors such as:
The puckering of the piperidine ring (e.g., chair, boat, twist-boat conformations).
Rotation around the single bond connecting the piperidine ring to the carbonyl group.
The flexibility of the 2-methylpropyl (isobutyl) group.
Analysis of the MD trajectory can yield information on the relative populations of different conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes in a solution environment. nih.gov
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical method used to determine the electronic structure of molecules with high accuracy. nih.gov Unlike MM, DFT explicitly models electrons, providing a more fundamental and often more accurate description of molecular geometry and energy. researchgate.netnih.gov
For this compound, DFT would be employed for geometry optimization. nih.govresearchgate.net Starting from an initial guess structure, perhaps obtained from MM, the DFT algorithm systematically adjusts the positions of the atoms to find the arrangement with the minimum possible electronic energy. arxiv.org This process yields the equilibrium geometry of the most stable conformer. By performing optimizations starting from different initial structures, various local energy minima on the potential energy surface can be identified and their relative stabilities can be calculated with high precision. nih.gov Functionals such as B3LYP combined with basis sets like 6-31G(d) or larger are commonly used for such calculations on organic molecules. nih.govbohrium.com
| Computational Parameter | Description | Application to this compound |
| Functional | Approximates the exchange-correlation energy in DFT. Common examples include B3LYP and ωB97XD. nih.govarxiv.org | Used to calculate the electronic energy of the molecule at a given geometry. |
| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions. Examples include 6-31G(d) and cc-pVTZ. nih.gov | Determines the accuracy of the electronic structure calculation. A larger basis set generally yields more accurate results at a higher computational cost. |
| Geometry Optimization | An iterative process to find the coordinates corresponding to the lowest energy structure (a minimum on the potential energy surface). researchgate.net | Would be used to determine the precise bond lengths, bond angles, and dihedral angles of the most stable conformer(s). |
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. longdom.orgwikipedia.org For a complex molecule like this compound, a full PES is computationally prohibitive to calculate. Instead, a reduced-dimension PES is often mapped by systematically varying a few key coordinates, such as important dihedral angles, while optimizing the rest of the molecular geometry. libretexts.orglibretexts.org
For this molecule, key coordinates to map would include:
The dihedral angle defining the rotation of the 4-(2-methylpropyl)benzoyl group relative to the piperidine ring.
The dihedral angles within the piperidine ring that describe its puckering.
By calculating the energy at numerous points along these coordinates, a surface can be generated. This map reveals the locations of energy minima (stable conformers) and saddle points (transition states between conformers), providing quantitative data on the energy barriers to conformational change. libretexts.orglibretexts.org
Chiroptical Properties and Stereochemical Investigations
Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light. wikipedia.org The target molecule, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, in its ground state, it would not exhibit a Circular Dichroism or Optical Rotatory Dispersion signal. However, these techniques would become relevant if a chiral derivative were synthesized or if the molecule could be induced to adopt a stable, non-racemic mixture of chiral conformations.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govsci-hub.se A CD spectrum plots this difference in absorption against wavelength. A non-zero signal, known as a Cotton effect, indicates the presence of a chiral chromophore.
If a chiral version of this compound were available (for example, through the introduction of a substituent on the piperidine ring), CD spectroscopy could be used to:
Determine its absolute configuration by comparing the experimental spectrum with one predicted from time-dependent DFT (TD-DFT) calculations.
Study conformational changes, as the CD signal is highly sensitive to the molecule's three-dimensional structure. nih.govsci-hub.se
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a chiral substance varies with the wavelength of light. wikipedia.orgkud.ac.in An ORD spectrum is a plot of this specific rotation versus wavelength. slideshare.net Similar to CD, ORD is a property of chiral molecules. acs.org
For a hypothetical chiral derivative of this compound, ORD could provide valuable stereochemical information. The shape of the ORD curve, particularly in the region of a chromophore's absorption band (where it exhibits a Cotton effect), is characteristic of the molecule's stereochemistry. kud.ac.inresearchgate.net Historically, ORD was a primary method for assigning the absolute configuration of molecules, such as steroids and alkaloids, and it remains a powerful tool for stereochemical analysis. acs.org
Theoretical Chemical Investigations and Electronic Structure
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide a quantitative description of the electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. semanticscholar.org
For 4-[4-(2-Methylpropyl)benzoyl]piperidine, the HOMO is expected to be localized primarily on the electron-rich 4-(2-methylpropyl)benzoyl moiety, specifically the aromatic ring, due to its pi-electron system. The LUMO is anticipated to be centered on the carbonyl group (C=O), as the carbon atom is electrophilic and the pi-antibonding orbital is a low-energy acceptor orbital. A hypothetical FMO analysis is presented in Table 1.
| Parameter | Energy (eV) | Expected Localization |
|---|---|---|
| HOMO Energy (EHOMO) | -6.5 | 4-(2-Methylpropyl)phenyl group |
| LUMO Energy (ELUMO) | -1.2 | Benzoyl carbonyl group |
| Energy Gap (ΔE) | 5.3 | N/A |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. researchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or for hydrogen bonding. researchgate.net Positive potential (blue) would be expected around the hydrogen atom attached to the piperidine (B6355638) nitrogen, indicating its acidic character and susceptibility to nucleophilic attack. The isobutyl group and the aromatic ring would exhibit regions of relatively neutral potential (green/yellow).
For this compound, the oxygen of the carbonyl group and the nitrogen of the piperidine ring would carry the most significant partial negative charges. Consequently, the carbonyl carbon and the carbons adjacent to the piperidine nitrogen would exhibit partial positive charges. The net dipole moment of the molecule would arise from the vector sum of all individual bond dipoles, likely pointing from the less electronegative hydrocarbon framework towards the electronegative oxygen and nitrogen atoms. A table of hypothetical charge distributions is provided below.
| Parameter | Value |
|---|---|
| Partial Charge on Carbonyl Oxygen (O) | -0.55 e |
| Partial Charge on Carbonyl Carbon (C) | +0.45 e |
| Partial Charge on Piperidine Nitrogen (N) | -0.40 e |
| Net Dipole Moment (μ) | 2.5 Debye |
Chemical Reactivity Descriptors
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, provide a framework for understanding molecular stability and reactivity.
Global chemical reactivity descriptors are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -(I + A) / 2).
A higher electrophilicity index suggests a greater capacity to act as an electrophile. semanticscholar.org Based on the hypothetical FMO energies, these descriptors can be estimated for this compound.
| Descriptor | Formula | Hypothetical Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Chemical Softness (S) | 1 / η | 0.38 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.84 |
While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors like the Fukui function identify which specific atoms within the molecule are most reactive. scholarsresearchlibrary.compnrjournal.com The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack.
Site for Nucleophilic Attack (f+): The region where the Fukui function is largest for the addition of an electron. This corresponds to the site most susceptible to attack by a nucleophile.
Site for Electrophilic Attack (f-): The region where the Fukui function is largest for the removal of an electron. This is the site most likely to be attacked by an electrophile.
For this compound, Fukui function analysis would be expected to identify the carbonyl carbon as the primary site for nucleophilic attack (highest f+ value) due to its electron-deficient nature. The sites for electrophilic attack (highest f- values) would likely be the oxygen and nitrogen atoms, as well as specific carbon atoms on the aromatic ring, which have the highest electron density (related to the HOMO distribution).
No Publicly Available Research Found for "this compound"
Extensive searches for scholarly articles and computational chemistry data have yielded no specific research focused on the molecular docking, ligand-receptor interactions, or detailed computational studies of the chemical compound “this compound”.
As a result, it is not possible to provide a detailed, evidence-based article covering the specific theoretical and computational investigations requested in the user's outline, including:
Molecular Docking and Ligand-Receptor Interaction Modeling: No studies were identified that characterized the binding site, calculated interaction energies, or described conformational changes upon the binding of this specific compound to a biological target.
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Computational Studies on Molecular Recognition Principles
Hydrophobic Interactions
The lipophilicity of a compound, which is its ability to dissolve in fats, oils, and nonpolar solvents, is a key measure of its hydrophobicity. This property is often quantified by the logarithm of the partition coefficient (log P) between octanol (B41247) and water. A positive log P value indicates a preference for the lipid phase, signifying hydrophobicity. Computational models provide a predicted octanol-water partition coefficient (XLogP3) for This compound of approximately 3.2, indicating a considerable degree of lipophilicity. This suggests that the molecule is more likely to partition into nonpolar environments, such as the lipid bilayers of cell membranes or the hydrophobic pockets of proteins.
The molecular structure of This compound contains distinct regions that contribute to its hydrophobic nature. The isobutylphenyl group, in particular, is a significant contributor to the molecule's lipophilicity. The isobutyl substituent, with its branched alkyl chain, and the aromatic phenyl ring are both inherently nonpolar. This is a common structural motif in medicinal chemistry to enhance hydrophobic interactions. For instance, the 4-isobutylphenyl moiety is a key component of the well-known nonsteroidal anti-inflammatory drug ibuprofen (B1674241), where it plays a crucial role in binding to the hydrophobic channel of cyclooxygenase enzymes.
The benzoyl group, which links the isobutylphenyl and piperidine moieties, also contributes to the hydrophobic character of the molecule through its aromatic ring. Aromatic rings are known to participate in hydrophobic and π-stacking interactions with the side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in protein binding sites.
The interplay of these structural features results in a molecule with a significant hydrophobic surface area. This characteristic is a key factor in its pharmacokinetic and pharmacodynamic profiles, as hydrophobic interactions are often a primary driving force for drug-receptor binding. The ability of This compound to favorably interact with nonpolar biological environments is a direct consequence of the cumulative hydrophobic contributions of its constituent parts.
Table 1: Calculated Physicochemical Properties Related to Hydrophobicity for this compound
| Property | Value | Interpretation |
| Molecular Formula | C₁₆H₂₃NO | |
| Molecular Weight | 245.36 g/mol | |
| XLogP3 | 3.2 | Indicates a significant degree of hydrophobicity. |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | A relatively low value, suggesting good potential for membrane permeability. |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 4 |
Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.
Structure Activity Relationship Sar Studies at the Molecular Level
Systematic Structural Modifications and Their Impact on Molecular Activity
The chemical scaffold of 4-[4-(2-Methylpropyl)benzoyl]piperidine offers several points for modification. These include the nitrogen atom and other positions on the piperidine (B6355638) ring, various locations on the benzoyl ring, and the nature of the carbonyl linker.
The piperidine ring is a common motif in many biologically active compounds, and its substitution pattern can significantly influence pharmacological activity. For analogs of this compound, modifications to the piperidine nitrogen are a primary focus of SAR studies.
The nature of the substituent on the piperidine nitrogen can impact a compound's affinity and selectivity for its biological target. Studies on related N-substituted piperidine series have shown that variations in the size, lipophilicity, and electronic properties of the N-substituent can lead to a wide range of biological responses. For instance, in a series of N-benzyl piperidine derivatives, substituents on the benzyl (B1604629) group were found to be critical for activity at various transporters. nih.gov
Generally, small alkyl or benzyl groups on the piperidine nitrogen are well-tolerated and can enhance binding affinity. The introduction of polar groups or larger, bulkier substituents may either enhance or diminish activity depending on the specific target and the nature of the binding pocket.
N-Alkylation and N-Benzylation: Simple alkyl or benzyl groups at the N1 position can modulate the basicity and lipophilicity of the piperidine nitrogen, which in turn affects its interaction with target proteins.
Table 1: Illustrative SAR of Piperidine Ring N-Substitutions on Biological Activity Hypothetical data based on general SAR principles for piperidine derivatives.
| Compound | N-Substituent (R) | Relative Activity (%) | Comment |
|---|---|---|---|
| 1a | -H | 10 | Unsubstituted piperidine often serves as a baseline. |
| 1b | -CH₃ | 45 | Small alkyl groups can enhance lipophilicity and binding. |
| 1c | -CH₂CH₃ | 60 | A slightly larger alkyl group may provide better van der Waals contacts. |
| 1d | -Benzyl | 85 | The aromatic ring can engage in π-π stacking or hydrophobic interactions. |
| 1e | -C(O)CH₃ | 20 | An amide group can alter electronic properties and introduce steric hindrance. |
The 4-(2-methylpropyl)benzoyl, or 4-isobutylbenzoyl, moiety is another key component for SAR exploration. The isobutyl group at the para position of the benzoyl ring contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a binding pocket. A review of benzoylpiperidine structures highlights that a para-isopropyl group, which is structurally similar to the isobutyl group, on the benzoyl moiety can lead to potent enzyme inhibition, suggesting that this hydrophobic pocket is important for activity. nih.gov
Modifications to this part of the molecule can involve altering the alkyl substituent or introducing other functional groups at various positions on the aromatic ring.
Alkyl Group Variation: Replacing the isobutyl group with smaller (e.g., methyl, ethyl) or larger, more complex alkyl groups can probe the size and shape of the hydrophobic binding pocket.
Positional Isomers: Moving the isobutyl group to the meta or ortho position can help to understand the spatial requirements for optimal binding.
Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the benzoyl ring can modulate the electronic properties of the carbonyl group, which may be involved in key interactions such as hydrogen bonding.
Table 2: Illustrative SAR of Benzoyl Moiety Substitutions on Biological Activity Hypothetical data based on SAR of related benzoylpiperidine analogs.
| Compound | Benzoyl Substituent | Relative Activity (%) | Comment |
|---|---|---|---|
| 2a | 4-H | 15 | The hydrophobic tail is often crucial for activity. |
| 2b | 4-CH₃ | 50 | A smaller alkyl group can still provide beneficial hydrophobic interactions. |
| 2c | 4-CH(CH₃)₂ | 90 | The isopropyl group shows strong activity in related compounds. |
| 2d | 4-CH₂CH(CH₃)₂ (isobutyl) | 100 | The parent compound often represents an optimized substituent. |
| 2e | 4-Cl | 30 | An electron-withdrawing group alters the electronics and may not fit the pocket as well. |
| 2f | 3-CH₂CH(CH₃)₂ | 40 | Moving the isobutyl group to the meta position often reduces activity. |
The carbonyl group serves as the linker between the piperidine and benzoyl moieties. While this ketone linkage is common, exploring other types of linkers can lead to compounds with different properties. Modifications to the linker can affect the molecule's rigidity, conformation, and ability to form hydrogen bonds.
Reduction of the Carbonyl: Reducing the ketone to a secondary alcohol introduces a hydrogen bond donor and increases conformational flexibility.
Replacement with Other Functional Groups: Replacing the carbonyl with an amide, sulfonamide, or ether linkage would significantly alter the electronic and steric properties of the connection between the two rings. Studies on related piperidyl benzamides have shown that such modifications can have a profound impact on biological activity. researchgate.net
Chain Extension or Contraction: While not a direct modification of the carbonyl, altering the point of attachment on the piperidine ring (e.g., to the 3-position) would also fall under linker modification in a broader sense and would drastically change the molecule's geometry.
Table 3: Illustrative SAR of Linker Modifications on Biological Activity Hypothetical data based on general principles of linker modification in medicinal chemistry.
| Compound | Linker | Relative Activity (%) | Comment |
|---|---|---|---|
| 3a | -C(O)- (Ketone) | 100 | The original ketone linker often provides a rigid and optimal orientation. |
| 3b | -CH(OH)- (Alcohol) | 70 | Increased flexibility and a new H-bond donor can alter binding. |
| 3c | -CH₂- (Methylene) | 35 | Removal of the polar carbonyl group can decrease binding affinity. |
| 3d | -NHC(O)- (Amide) | 55 | An amide linker changes the geometry and electronic properties. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating molecular descriptors that quantify various aspects of the molecules' physicochemical properties and then using statistical methods to build a predictive model.
For a series of analogs of this compound, a wide range of molecular descriptors would be calculated to capture their structural variations. These descriptors can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.
3D Descriptors: Calculated from the 3D conformation of the molecule, these include steric parameters (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Once a large pool of descriptors is generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other. This is often done using statistical techniques like genetic algorithms or stepwise multiple linear regression.
Table 4: Examples of Descriptors for QSAR Modeling of 4-Benzoylpiperidine Analogs
| Descriptor Class | Descriptor Example | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Chi Indices (e.g., ¹χ) | Characterize molecular branching and complexity. |
| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Quantum Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |
With the selected descriptors, a statistical model is developed to correlate them with the biological activity. Several statistical methods can be employed:
Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the descriptors and the activity.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them.
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can be used to model non-linear relationships.
The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. nih.gov Common validation techniques include:
Internal Validation: Cross-validation techniques like leave-one-out (LOO) or leave-many-out (LMO) are used to assess the model's stability and predictive ability within the training set.
External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model development.
Y-Randomization: The biological activity data is randomly shuffled to ensure that the original correlation is not due to chance.
A statistically valid QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound.
Table 5: Typical Statistical Parameters for a Validated QSAR Model
| Parameter | Typical Value for a Good Model | Description |
|---|---|---|
| R² (Coefficient of Determination) | > 0.6 | A measure of the goodness of fit of the model to the training data. |
| Q² (Cross-validated R²) | > 0.5 | A measure of the model's internal predictive ability. |
| R²_pred (External Validation R²) | > 0.5 | A measure of the model's predictive ability for an external test set. |
| F-statistic | High value | Indicates the statistical significance of the regression model. |
| Standard Error of Estimate (s) | Low value | A measure of the average deviation of the predicted values from the observed values. |
Predictive Capabilities of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in medicinal chemistry to predict the biological activity of chemical compounds based on their physicochemical properties. For derivatives of piperidine, QSAR models have been successfully developed to forecast various activities, including toxicity and enzyme inhibition. nih.govnih.gov
Generally, these models are built using a dataset of compounds with known activities. By analyzing various molecular descriptors, such as electronic, steric, and hydrophobic properties, a mathematical relationship is established that can predict the activity of new, untested compounds. For instance, a QSAR study on piperidine derivatives targeting acetylcholinesterase revealed that molecular shape and the energy of the highest occupied molecular orbital (HOMO) are critical for inhibitory potency. nih.gov
While a specific QSAR model for this compound is not extensively documented in publicly available research, models for analogous benzoylpiperidine structures suggest that variations in the substituents on the benzoyl ring significantly influence biological activity. nih.govmdpi.com The predictive power of such models is crucial for prioritizing the synthesis of novel derivatives with potentially enhanced therapeutic effects.
Table 1: Hypothetical QSAR Model Descriptors and Their Influence on Activity
| Descriptor | Type | Predicted Influence on Activity | Rationale |
|---|---|---|---|
| LogP | Hydrophobic | Positive Correlation | Enhanced membrane permeability and access to target site. |
| Molecular Weight | Steric | Optimal Range | Both excessively small and large molecules may exhibit poor binding. |
| Dipole Moment | Electronic | Specific Value | Optimal electrostatic interactions with the target's binding pocket. |
Conformational Analysis and Its Influence on Activity
The three-dimensional arrangement of a molecule, or its conformation, is pivotal to its interaction with a biological target. Conformational analysis helps in identifying the most stable and biologically active conformations of a molecule.
Active Conformation Identification
For piperidine-containing compounds, the piperidine ring typically adopts a chair conformation to minimize steric strain. whiterose.ac.uk The substituents on the ring can exist in either an axial or equatorial position. In the case of 4-substituted piperidines, the substituent's orientation can significantly impact the molecule's ability to bind to a receptor.
Studies on related 4-phenylpiperidine (B165713) analgesics have shown that while the equatorial conformation is often energetically preferred, the axial conformer can be crucial for biological activity, depending on the specific receptor interactions. nih.gov For this compound, the benzoyl moiety in the equatorial position is generally expected to be the lower energy conformation. However, the active conformation is ultimately determined by the specific topology of the binding site of its biological target. Computational modeling and techniques like X-ray crystallography of ligand-receptor complexes are essential for definitively identifying the active conformation. nih.gov
Conformational Flexibility and Ligand Efficiency
Conformational flexibility allows a ligand to adapt its shape to fit into a binding site. While some flexibility is beneficial, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces binding affinity. Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target, considering its size.
Bridged piperidine analogs have been explored to reduce conformational flexibility and lock the molecule into a more favorable, pre-organized conformation for binding. nih.gov This can lead to an improvement in ligand efficiency. The conformational dynamics of piperidine derivatives can be complex, with the potential for ring-flipping between different chair and boat conformations. nih.govrsc.org Understanding the energetic landscape of these conformations is key to designing rigid analogs with improved potency.
Pharmacophore Modeling for Molecular Design
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.
Generation of Common Feature Pharmacophores
A common feature pharmacophore model is generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their interaction with a common biological target. For a compound like this compound, the key pharmacophoric features would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the benzoyl group).
A hydrophobic/aromatic feature (the benzoyl ring).
A hydrophobic feature (the 2-methylpropyl group).
A basic nitrogen atom (in the piperidine ring) that can be protonated at physiological pH, acting as a hydrogen bond donor or participating in ionic interactions.
The benzoylpiperidine fragment itself is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds targeting a variety of receptors. nih.govmdpi.com
Mapping Ligand Features to Biological Activity
Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential ligands. For this compound, the spatial arrangement of its pharmacophoric features would be mapped to the complementary features within the binding site of its target protein.
For instance, the carbonyl oxygen might interact with a hydrogen bond donor residue in the receptor, while the aromatic ring could engage in pi-pi stacking or hydrophobic interactions. The 2-methylpropyl group would likely occupy a hydrophobic pocket, and the piperidine nitrogen could form a crucial salt bridge or hydrogen bond. The precise mapping of these features is what determines the compound's binding affinity and specificity.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Biochemical Interaction Studies in Vitro and Molecular Mechanisms
Receptor Binding Profiling and Affinity Studies
Receptor binding assays are designed to measure the affinity and selectivity of a compound for various biological receptors. A high-affinity ligand binds securely to its target receptor even at low concentrations, which is often a desirable characteristic for a potential therapeutic agent.
Radioligand Binding Assays (Excluding Human Data)
Radioligand binding assays are a sensitive and quantitative method used to determine the affinity of a test compound for a receptor. The principle involves a competitive binding scenario where the test compound competes with a known radioactive ligand (radioligand) for binding to a target receptor, often in membrane preparations from animal tissues (e.g., rat liver or brain).
The measure of affinity is typically the inhibition constant (Kᵢ), which represents the concentration of the test compound required to displace 50% of the specifically bound radioligand. A lower Kᵢ value indicates a higher binding affinity. For instance, in studies on related piperidine (B6355638) derivatives, Kᵢ values for sigma-1 (σ₁) and sigma-2 (σ₂) receptors were determined using rat liver homogenates. In one such study, a novel 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative showed a high affinity for the σ₁ receptor with a Kᵢ of 0.96 nM. Were 4-[4-(2-Methylpropyl)benzoyl]piperidine to be tested, a similar assay would determine its Kᵢ values against a panel of receptors, revealing its affinity and selectivity profile.
Table 1: Illustrative Data Format for Radioligand Binding Assay
| Receptor Target | Tissue Source | Radioligand Used | Kᵢ (nM) of Test Compound |
|---|---|---|---|
| Sigma-1 (σ₁) | Rat Liver | ³H-Pentazocine | Data not available |
| Sigma-2 (σ₂) | Rat Liver | [³H]DTG | Data not available |
| Dopamine D₂ | Rat Striatum | [³H]Spiperone | Data not available |
Fluorescence Polarization Assays
Fluorescence Polarization (FP) is a homogeneous assay technique used to study molecular interactions in real-time. The method is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. If a larger molecule, such as a receptor protein, binds to the tracer, its tumbling slows significantly, resulting in an increase in the polarization of the emitted light.
In a competitive FP assay, a test compound would compete with the fluorescent tracer for binding to the target protein. A potent compound will displace the tracer, causing a decrease in fluorescence polarization. This change is used to calculate the compound's inhibitory concentration (IC₅₀) and subsequently its binding affinity (Kᵢ). This technique is highly adaptable for high-throughput screening to identify lead compounds that bind to a specific target.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). In an SPR experiment, one interacting partner (e.g., the target protein) is immobilized on a sensor chip surface, and the other partner (the analyte, e.g., the test compound) is flowed over the surface.
Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. The resulting sensorgram provides a real-time profile of the binding event.
Association Rate (kₐ): The rate at which the compound binds to the target.
Dissociation Rate (kₑ): The rate at which the compound dissociates from the target.
Equilibrium Dissociation Constant (Kₑ): Calculated as kₑ/kₐ, this value represents the binding affinity. A lower Kₑ indicates a stronger interaction.
This technique is invaluable for understanding not just if a compound binds, but how quickly it binds and how long it remains bound, which are critical parameters in drug design.
Enzymatic Interaction and Inhibition Studies
These studies evaluate the effect of a compound on the activity of a specific enzyme. The goal is to determine if the compound acts as an inhibitor, reducing the enzyme's catalytic efficiency, and to characterize the nature of this inhibition.
Enzyme Kinetic Parameters (Kₘ, Vₘₐₓ, Kᵢ)
Enzyme kinetic studies measure the rate of an enzyme-catalyzed reaction at different substrate concentrations in the presence and absence of an inhibitor. Key parameters derived from these studies, often visualized using Michaelis-Menten or Lineweaver-Burk plots, include:
Michaelis Constant (Kₘ): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.
Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Inhibition Constant (Kᵢ): A measure of an inhibitor's potency; it is the concentration of inhibitor required to produce a twofold increase in the Kₘ or a 50% reduction in the Vₘₐₓ, depending on the mechanism of inhibition.
For example, a related benzoylpiperidine derivative was identified as a reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer, with an IC₅₀ value of 80 nM. A full kinetic analysis would further elucidate its Kᵢ and mechanism of action.
Table 2: Illustrative Data Format for Enzyme Kinetic Parameters
| Enzyme Target | Effect of Compound | Apparent Kₘ | Apparent Vₘₐₓ | Kᵢ |
|---|---|---|---|---|
| Monoacylglycerol Lipase | Data not available | Data not available | Data not available | Data not available |
Mechanism of Enzyme Inhibition
By analyzing how an inhibitor alters the Kₘ and Vₘₐₓ values, its mechanism of action can be determined.
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change the Vₘₐₓ.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation. This decreases the Vₘₐₓ but does not affect the Kₘ.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This mechanism leads to a decrease in both the apparent Vₘₐₓ and the apparent Kₘ.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Kₘ and Vₘₐₓ.
Understanding the inhibition mechanism is crucial as it provides deep insight into the molecular interactions between the compound and the enzyme, guiding further structural optimization.
Protein-Ligand Interaction Mechanisms
Understanding the detailed mechanism of how a ligand interacts with its protein target is fundamental in drug discovery. A variety of biophysical and computational techniques are employed to characterize these interactions, from the dynamics of the complex to the specific residues crucial for binding.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rjpbr.com For a protein-ligand complex, MD simulations can provide detailed insights into the dynamic nature of their interaction, which is often not fully captured by static crystal structures. rjpbr.comnih.gov These simulations can predict the stability of the ligand in the binding pocket, reveal conformational changes in the protein upon binding, and calculate the binding free energy of the complex. nih.govresearchgate.net
Specific MD simulation studies for this compound complexed with a protein target have not been identified in the reviewed literature. A typical protocol for such a study would involve:
System Setup: Starting with a crystal structure or a computationally docked model of the this compound-protein complex.
Solvation: Placing the complex in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: Running the simulation for a duration ranging from nanoseconds to microseconds, allowing the complex to explore various conformational states. youtube.com
Analysis: Analyzing the resulting trajectory to understand parameters like root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions (e.g., hydrogen bonds) that persist over time. researchgate.net
Such simulations would be crucial for understanding the flexibility of the isobutyl and piperidine moieties within the binding site and for predicting how modifications to the molecule might affect its binding dynamics and affinity.
Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a biophysical technique that measures the rate of exchange of backbone amide hydrogens on a protein with deuterium from a solvent. nih.gov This exchange rate is sensitive to the protein's local structure and solvent accessibility; regions involved in ligand binding are often protected from exchange, resulting in a slower rate of deuterium uptake. researchgate.netnih.gov By comparing the deuterium uptake of a protein in its free (apo) form versus its ligand-bound state, HDX-MS can identify the specific regions of the protein that are impacted by ligand binding. researchgate.net
There are no published studies that have utilized HDX-MS to investigate the interaction of this compound with a protein target. If such a study were conducted, it would provide valuable information on:
Binding Site Mapping: Identifying the peptide regions of the target protein that are shielded from the solvent upon binding of the compound.
Conformational Changes: Detecting changes in protein dynamics at regions distant from the binding site (allosteric effects). nih.gov
Complex Dynamics: Providing a solution-phase view of the protein-ligand interaction, which is complementary to the solid-state information from X-ray crystallography. researchgate.net
The experiment involves incubating the protein with and without the ligand in a D₂O-based buffer, quenching the exchange reaction at various time points, digesting the protein, and analyzing the resulting peptides by mass spectrometry to measure the degree of deuterium incorporation. researchgate.net
Site-directed mutagenesis is a molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene, resulting in a modified protein. neb.com In the context of protein-ligand interactions, this method is used to identify key amino acid residues that are critical for binding. researcher.life By mutating a suspected binding-site residue (e.g., changing it to an alanine) and then measuring the binding affinity of the ligand to the mutant protein, researchers can infer the importance of that residue to the interaction. A significant loss in binding affinity suggests the residue plays a crucial role.
While no specific site-directed mutagenesis studies involving this compound are available, this technique would be a definitive way to validate a binding hypothesis generated from co-crystallography or molecular modeling. mdpi.com The process involves creating the mutant protein through recombinant DNA technology, expressing and purifying it, and then performing binding assays (e.g., radioligand binding, surface plasmon resonance) to compare its affinity for the compound against the wild-type protein. researcher.lifenih.gov
Metabolic Stability and Metabolite Identification (In Vitro)
Assessing the metabolic stability of a compound is a critical step in early drug discovery, as it helps predict its pharmacokinetic profile, particularly its clearance and half-life in the body. researchgate.net These studies are typically conducted in vitro using liver-derived systems.
In vitro metabolic stability assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. springernature.com The two most common systems used are liver microsomes and hepatocytes. researchgate.net
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). They contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.gov Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism. nih.gov
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II (conjugative) metabolic enzymes. researchgate.net Hepatocyte assays provide a more comprehensive picture of hepatic metabolism.
While specific metabolic stability data for this compound is not publicly available, studies on related structures suggest potential metabolic pathways. For instance, metabolism of piperidine-containing compounds often involves oxidation of the piperidine ring. rsc.org The isobutyl group could also be a site for hydroxylation. Metabolite identification studies, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are performed to characterize the structures of the biotransformation products. nih.govmdpi.com
The general procedure for a metabolic stability assay involves incubating the test compound at a known concentration with a suspension of liver microsomes or hepatocytes and necessary cofactors (e.g., NADPH for CYPs). researchgate.net Aliquots are taken at various time points, the reaction is stopped, and the concentration of the remaining parent compound is measured by LC-MS/MS. From the rate of disappearance of the parent compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.
Below is a table outlining typical experimental conditions for such an assay.
| Parameter | Liver Microsomes Assay | Hepatocyte Assay |
| Test System | Pooled Human, Rat, or Mouse Liver Microsomes | Cryopreserved Human, Rat, or Mouse Hepatocytes |
| Protein/Cell Conc. | 0.5 - 1.0 mg/mL | 0.5 - 1.0 x 10⁶ viable cells/mL |
| Compound Conc. | 0.5 - 1.0 µM | 0.5 - 1.0 µM |
| Cofactor | NADPH regenerating system | N/A (endogenous) |
| Incubation Temp. | 37°C | 37°C |
| Time Points | 0, 5, 15, 30, 60 minutes | 0, 15, 30, 60, 120 minutes |
| Analysis Method | LC-MS/MS | LC-MS/MS |
| Positive Controls | Midazolam, Verapamil (High clearance) | Propranolol, Verapamil (High clearance) |
Identification of Metabolites using LC-MS/MS
Based on the known metabolism of similar chemical moieties, several potential metabolites of this compound can be hypothesized. The primary sites for metabolic modification are expected to be the isobutyl group, the benzoyl moiety, and the piperidine ring.
Predicted Phase I Metabolites:
Hydroxylation of the isobutyl group: The isobutyl side chain is a likely target for oxidation, leading to the formation of primary, secondary, and tertiary alcohol metabolites.
Oxidation of the isobutyl group: Further oxidation of the hydroxylated isobutyl group could result in the formation of corresponding aldehydes, ketones, and carboxylic acids.
Hydroxylation of the aromatic ring: The phenyl ring of the benzoyl group may undergo hydroxylation at various positions.
Oxidation of the piperidine ring: The piperidine ring can be oxidized to form various hydroxylated metabolites or lactams.
N-dealkylation (if applicable): While the piperidine nitrogen in the parent compound is secondary, if it were substituted, N-dealkylation would be a probable metabolic pathway. doi.org
The table below outlines the predicted primary metabolites that would be identifiable using LC-MS/MS. The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a key identifier in mass spectrometry.
| Metabolite | Predicted Biotransformation | Predicted [M+H]⁺ (m/z) |
| Parent Compound | - | 246.1852 |
| Mono-hydroxylated Metabolite (isobutyl) | Hydroxylation of the isobutyl group | 262.1801 |
| Di-hydroxylated Metabolite (isobutyl) | Dihydroxylation of the isobutyl group | 278.1750 |
| Carboxylic Acid Metabolite (isobutyl) | Oxidation of the isobutyl group | 276.1594 |
| Mono-hydroxylated Metabolite (aromatic) | Hydroxylation of the phenyl ring | 262.1801 |
| Piperidine Hydroxylated Metabolite | Hydroxylation of the piperidine ring | 262.1801 |
| Piperidinone Metabolite (Lactam) | Oxidation of the piperidine ring | 260.1645 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Investigation of Metabolic Pathways and Enzymes Involved
The metabolic transformation of xenobiotics, including this compound, is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). nih.gov These enzymes are responsible for the Phase I metabolic reactions described above. While direct enzymatic studies on this specific compound are not available, extensive research on compounds with similar structural features allows for a well-grounded prediction of the enzymes involved.
The metabolism of piperidine-containing drugs is frequently mediated by CYP3A4 and CYP2D6, two of the most important drug-metabolizing enzymes in humans. nih.gov For instance, the N-dealkylation and oxidation of various piperidine derivatives have been shown to be catalyzed by these enzymes. doi.org
The isobutylphenyl moiety, present in the widely used drug ibuprofen (B1674241), undergoes extensive metabolism. Studies on ibuprofen have identified specific CYP450 isoforms responsible for its oxidation. CYP2C9 is the primary enzyme responsible for the hydroxylation of the isobutyl side chain of ibuprofen. mdpi.comnih.gov Other enzymes, such as CYP2C8, may also play a minor role.
Therefore, it is highly probable that the metabolism of this compound is mediated by a combination of these enzymes.
Predicted Metabolic Pathways and Involved Enzymes:
Oxidation of the Isobutyl Group: This pathway is likely initiated by CYP2C9 , leading to hydroxylated intermediates which can be further oxidized to carboxylic acids.
Oxidation of the Aromatic Ring and Piperidine Ring: These reactions are likely catalyzed by CYP3A4 and CYP2D6 , given their broad substrate specificity for cyclic amines and aromatic compounds. nih.gov
The involvement of these key enzymes suggests the potential for drug-drug interactions if this compound were to be co-administered with other drugs that are substrates, inhibitors, or inducers of these same CYP450 isoforms.
The following table summarizes the probable metabolic pathways and the key enzymes predicted to be involved.
| Metabolic Pathway | Description | Predicted Key Enzymes |
| Isobutyl Group Oxidation | Hydroxylation and subsequent oxidation of the 2-methylpropyl side chain. | CYP2C9 |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring of the benzoyl moiety. | CYP3A4, CYP2D6 |
| Piperidine Ring Oxidation | Hydroxylation and lactam formation on the piperidine ring. | CYP3A4, CYP2D6 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Further in vitro studies using human liver microsomes and recombinant CYP450 enzymes would be necessary to definitively identify the metabolites and confirm the specific enzymes responsible for the metabolism of this compound.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separations
Chromatographic techniques are indispensable for the separation, identification, and quantification of 4-[4-(2-Methylpropyl)benzoyl]piperidine from complex mixtures, such as reaction matrices or biological samples. The choice of method depends on the analyte's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method is often the first choice due to the compound's moderate polarity.
Method development for this compound would involve a systematic approach to optimize separation parameters. A C18 column is a common starting point, offering excellent retention and separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while also separating it from potential impurities with different polarities.
Detection is typically achieved using a UV-Vis detector. The benzoyl group in this compound contains a chromophore that absorbs UV light, with an expected maximum absorbance (λmax) around 254 nm. This allows for sensitive and selective detection. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.
Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound This table is a representative example based on methods for structurally similar compounds.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible, particularly with the use of a high-temperature capillary column. The piperidine (B6355638) moiety, however, can lead to peak tailing due to its basic nature and interaction with active sites on the column.
To mitigate these issues, derivatization of the piperidine nitrogen is a common strategy. Acylation or silylation can increase the compound's volatility and reduce its polarity, leading to improved peak shape and chromatographic performance. A flame ionization detector (FID) is a suitable choice for detection, offering high sensitivity for organic compounds. For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred approach. This allows for both retention time and mass spectral data to be obtained, providing a high degree of confidence in the compound's identity.
Chiral Chromatography for Enantiomeric Purity
The structure of this compound itself is achiral and does not possess any stereocenters. Therefore, it exists as a single entity and does not have enantiomers. Consequently, chiral chromatography is not a necessary analytical technique for assessing the enantiomeric purity of this specific compound. However, should chiral centers be introduced into the molecule through synthetic modifications, chiral chromatography would become a critical tool for separating and quantifying the resulting enantiomers. In such a hypothetical scenario, chiral stationary phases (CSPs) based on cellulose (B213188) or amylose (B160209) derivatives would be employed to achieve enantioseparation.
Mass Spectrometry Applications in Research
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and confirmation of compounds like this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In a typical experiment, the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer.
The fragmentation pattern provides a "fingerprint" of the molecule, allowing for its unambiguous identification. The expected fragmentation of this compound would likely involve cleavage at the bond between the carbonyl group and the piperidine ring, as well as fragmentation of the isobutyl group and the piperidine ring itself.
Predicted Fragmentation Pathways:
Loss of the isobutyl group: Cleavage of the C-C bond in the isobutyl side chain could lead to the loss of a neutral fragment, resulting in a characteristic fragment ion.
Cleavage of the benzoyl-piperidine bond: The bond between the carbonyl carbon and the piperidine ring is a likely site of fragmentation, leading to the formation of a benzoyl cation or a piperidine-containing fragment.
Piperidine ring opening: The piperidine ring can undergo fragmentation to produce a series of smaller ions.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound ([M+H]⁺) This table presents predicted fragmentation data based on the compound's structure and known fragmentation patterns of similar molecules.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity |
|---|---|
| 246.1852 | [M+H]⁺ (Protonated Molecule) |
| 189.1121 | [M+H - C₄H₉]⁺ (Loss of the isobutyl group) |
| 147.0441 | [C₉H₇O]⁺ (Benzoyl cation) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity. For this compound, the theoretical exact mass of the neutral molecule (C₁₆H₂₃NO) is 245.17796 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula of the compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO |
| Theoretical Exact Mass | 245.17796 Da |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 246.18524 |
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, necessitates the use of sophisticated analytical techniques that combine separation with detection. Hyphenated methods, which couple a separation technique like chromatography with a spectroscopic technique like mass spectrometry, are indispensable for achieving the required selectivity and sensitivity.
LC-MS and GC-MS in Research Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the method of choice for non-volatile or thermally labile compounds. In a typical LC-MS analysis, the compound is first separated from other components in the sample on a reversed-phase column (e.g., C18). nih.gov The separation is followed by ionization, commonly using electrospray ionization (ESI), and detection by a mass spectrometer. nih.gov Tandem mass spectrometry (LC-MS/MS) enhances selectivity and is used for quantitative analysis in complex samples by monitoring specific precursor-to-product ion transitions. chromatographyonline.com
For this compound (Molecular Formula: C₁₆H₂₃NO, Monoisotopic Mass: 245.1780 Da), the protonated molecule [M+H]⁺ would be observed at an m/z of 246.1852. uni.lu Further fragmentation in the mass spectrometer would yield characteristic product ions.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to improve its volatility, GC-MS provides excellent chromatographic resolution and highly detailed mass spectra. unodc.org Ionization is typically achieved through electron ionization (EI), which generates a reproducible fragmentation pattern that serves as a molecular fingerprint.
The fragmentation of this compound in GC-MS would be expected to involve several key pathways:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the piperidine ring, leading to a benzoyl cation fragment (m/z 147, from the 4-(2-methylpropyl)benzoyl moiety) and a piperidine-related radical.
Piperidine Ring Fragmentation: Cleavage of the piperidine ring itself can produce a series of characteristic lower mass fragments. caymanchem.commiamioh.edu The specific fragmentation pattern helps in the structural confirmation of the molecule. nih.govresearchgate.net
| Adduct Ion | Calculated m/z | Predicted Collision Cross Section (CCS, Ų) |
|---|---|---|
| [M+H]⁺ | 246.18524 | 160.5 |
| [M+Na]⁺ | 268.16718 | 163.3 |
| [M+K]⁺ | 284.14112 | 159.5 |
| [M+NH₄]⁺ | 263.21178 | 175.2 |
| [M-H]⁻ | 244.17068 | 163.0 |
NMR-MS Hyphenation
The online coupling of Liquid Chromatography with Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry (LC-NMR-MS) represents a pinnacle in analytical technology for unambiguous structure elucidation, especially for novel compounds or metabolites in complex mixtures. globalresearchonline.netresearchgate.net This tripartite hyphenated technique provides orthogonal information from a single chromatographic run.
LC: Provides the initial separation of the target analyte from the matrix.
MS: Gives precise mass-to-charge ratio information, allowing for the determination of the elemental composition and fragmentation data. nih.gov
NMR: Delivers detailed structural information, including the connectivity of atoms (¹H-¹H, ¹H-¹³C correlations) and stereochemical details, which is crucial for identifying isomers that are indistinguishable by MS alone. nih.gov
For a research application involving this compound, LC-NMR-MS could be used to identify metabolites formed in an in vitro study. After separation by LC, the MS detector would first identify potential metabolites based on mass shifts (e.g., +16 for hydroxylation). The corresponding chromatographic peak could then be directed to the NMR spectrometer for full structural characterization, confirming the exact position of the metabolic modification on the molecule. researchgate.net This avoids the laborious process of isolating each component for offline analysis. slideshare.net
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and non-destructive ways to quantify chemical compounds in solution. For this compound, UV-Visible spectrophotometry and fluorescence spectroscopy are potential analytical tools.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a widely used technique for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV-Vis range. The benzoyl group in this compound, specifically the conjugated system of the benzene (B151609) ring and the carbonyl group (C=O), acts as a strong chromophore. researchgate.net
The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for benzoylpiperidine derivatives is typically observed in the UV region. For instance, a related compound, 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea, shows a maximum absorption from its C=O chromophore at around 300 nm. researchgate.net Another piperidine derivative showed a cutoff wavelength at 244 nm. ijert.org The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Fluorescence Spectroscopy for Trace Analysis
Fluorescence spectroscopy is an exceptionally sensitive technique used for trace-level quantification. It is applicable only to molecules that fluoresce, meaning they absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission).
The core structure of this compound is related to benzophenone. Benzophenone itself and many of its derivatives are known to exhibit fluorescence, often arising from an internal charge transfer (ICT) process upon excitation. nih.govresearchgate.net The fluorescence properties, including the excitation and emission maxima and the quantum yield, are highly dependent on the molecular structure and the solvent environment. nih.govresearchgate.net
For trace analysis of this compound, the following steps would be necessary:
Determine Fluorescence Properties: The excitation and emission spectra of the pure compound would be recorded to find the optimal wavelengths.
Develop a Calibration Curve: A series of standard solutions would be prepared and their fluorescence intensity measured under optimal conditions. A plot of intensity versus concentration would serve as the calibration curve.
Analyze the Sample: The fluorescence of the sample solution would be measured, and its concentration determined from the calibration curve.
Due to its high sensitivity, fluorescence spectroscopy is particularly valuable for applications requiring the detection of very low concentrations of the analyte, where techniques like UV-Vis spectrophotometry may not be sufficient. nih.gov
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
| AI/ML Application | Description | Potential Impact on Compound Design |
| Virtual Screening | Rapidly screens vast digital libraries of compounds to identify molecules likely to bind to a specific target. researchgate.net | Prioritizes derivatives of 4-[4-(2-Methylpropyl)benzoyl]piperidine for synthesis and testing, saving time and resources. |
| De Novo Drug Design | Generates novel molecular structures with desired pharmacological properties using generative models. researchgate.net | Creates entirely new analogues with potentially superior efficacy or novel mechanisms of action. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov | Enables early-stage filtering of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |
| QSAR Modeling | Establishes mathematical relationships between the chemical structure of a molecule and its biological activity. nih.gov | Guides the rational modification of the this compound scaffold to enhance desired activities. |
Novel Synthetic Routes for Scalable Production
The feasibility of developing a compound into a therapeutic agent is heavily dependent on the ability to produce it efficiently, cost-effectively, and on a large scale. While the synthesis of the core benzoylpiperidine fragment is generally considered straightforward, often utilizing safe and low-cost reagents, future research will focus on developing novel and scalable routes. nih.govresearchgate.net
Current methods for creating similar structures often involve the N-alkylation or acylation of a pre-formed benzoylpiperidine core. nih.gov However, emerging strategies aim to improve yield, reduce steps, and enhance environmental sustainability. Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, represent a highly efficient approach to generating diverse libraries of piperidine (B6355638) derivatives for screening. nih.gov Furthermore, advancements in catalysis, including the use of novel metal-based or organocatalysts, are enabling more selective and efficient formation of the piperidine ring. nih.gov The development of flow chemistry processes, where reactions are run in continuous streams rather than in batches, offers a promising avenue for safe and scalable production. researchgate.net
| Synthetic Strategy | Description | Advantages for Scalable Production |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot reaction to form the final product. nih.gov | Reduces reaction steps, minimizes waste, and allows for rapid library generation. |
| Catalytic Hydrogenation | Reduction of pyridine (B92270) precursors to form the saturated piperidine ring using advanced catalysts. nih.gov | High yields and selectivity, with potential for using more environmentally benign catalysts. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise process. researchgate.net | Enhanced safety, better process control, improved scalability, and potential for automation. |
| Diastereoselective Synthesis | Methods that control the three-dimensional arrangement of atoms, such as diastereoselective lithiation/trapping. rsc.org | Crucial for producing specific stereoisomers, which can have different biological activities. |
Exploration of Diverse Receptor Targets and Biological Pathways
The piperidine nucleus is a versatile scaffold found in drugs targeting a vast range of biological systems, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. dut.ac.zaresearchgate.net The benzoylpiperidine fragment, in particular, is frequently found in potent ligands for serotoninergic (e.g., 5-HT2A) and dopaminergic (e.g., D2) receptors, making it a key structure in the development of antipsychotic and neuroprotective agents. nih.govresearchgate.net
Future research should systematically screen this compound and its derivatives against a wide panel of receptors and enzymes to uncover novel therapeutic applications. The structural similarity to known inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) and tankyrases (TNKS) suggests that these could be potential targets. nih.govunisi.it Target-fishing or chemoproteomic approaches, where the compound is used as a probe to identify its binding partners in complex biological samples, could reveal unexpected mechanisms of action and open up new therapeutic indications.
| Potential Target Class | Examples | Therapeutic Relevance |
| GPCRs | Serotonin (B10506) (5-HT) Receptors, Dopamine (D) Receptors nih.gov | Neuropsychiatric and neurodegenerative diseases. researchgate.net |
| Enzymes | Monoacylglycerol Lipase (MAGL), Tankyrases (TNKS), Acetylcholinesterase (AChE) nih.govnih.gov | Inflammation, cancer, Alzheimer's disease. unisi.it |
| Ion Channels | T-type Ca2+ channels nih.gov | Hypertension and cardiovascular diseases. |
| Sigma Receptors | S1R, S2R nih.gov | Neurodegenerative disorders, cancer, and psychiatric conditions. |
Development of Advanced Analytical Tools for High-Throughput Screening
High-Throughput Screening (HTS) is a foundational technology in drug discovery that enables the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity. numberanalytics.comdanaher.com Future research on this compound will benefit from advanced HTS technologies that offer greater efficiency, sensitivity, and biological relevance.
Innovations in assay miniaturization, such as the use of microfluidic and nanoliter-scale assays, reduce the consumption of reagents and allow for the screening of larger and more diverse compound libraries. numberanalytics.com Another significant trend is the rise of phenotypic screening, which assesses a compound's effect on cell behavior or morphology rather than on a single, isolated protein target. This approach can identify compounds that work through novel mechanisms. The integration of AI and machine learning into HTS data analysis is also critical for identifying subtle patterns and prioritizing hits more effectively. numberanalytics.com
| HTS Technology | Description | Advantage for Screening Piperidine Derivatives |
| Assay Miniaturization | Using microfluidic or nanoliter-scale devices to reduce assay volumes. numberanalytics.com | Conserves valuable synthesized compounds and reduces screening costs. |
| Phenotypic Screening | Measures the effect of compounds on whole cells or organisms. | Can uncover novel biological activities and mechanisms of action. |
| Fragment-Based Screening | Screens smaller, low-complexity molecules ("fragments") for weak binding to a target. rsc.org | Efficiently explores chemical space and provides starting points for building more potent leads. |
| AI-Powered Data Analysis | Employs machine learning algorithms to analyze large HTS datasets for hit identification and lead optimization. numberanalytics.com | Improves the accuracy of hit selection and can predict the activity of unscreened compounds. |
Computational Approaches for Predicting Complex Molecular Interactions
Computational modeling has become an indispensable tool in modern drug design, providing detailed insights into how a compound interacts with its biological target at the atomic level. pharmafocusasia.com For this compound, these in silico techniques are crucial for rationalizing its activity, guiding the design of more potent analogues, and understanding potential mechanisms of action.
Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand within a receptor's active site. nih.gov Studies on related benzoylpiperidine derivatives have used docking to elucidate key interactions, such as hydrogen bonds and π-π stacking, that are critical for binding affinity. mdpi.com Beyond static docking, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of binding stability and conformational changes. nih.govnih.gov These computational methods, when combined with experimental data, create a powerful feedback loop for accelerating the optimization of lead compounds.
| Computational Method | Purpose | Application to this compound |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. nih.govresearchgate.net | Identifies key amino acid residues interacting with the compound, guiding structural modifications to improve binding. |
| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-protein complex over time. nih.gov | Assesses the stability of the predicted binding pose and reveals dynamic interactions not visible in static models. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Creates a template for searching compound databases to find new molecules with potentially similar activity. |
| Free Energy Calculations | Provides a more accurate estimation of binding affinity by calculating the free energy change upon ligand binding. | Ranks potential derivatives with higher accuracy than simpler scoring functions, improving hit prioritization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
